molecular formula C9H17ClFNO B1484621 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride CAS No. 2098023-73-3

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride

Cat. No. B1484621
CAS RN: 2098023-73-3
M. Wt: 209.69 g/mol
InChI Key: QPYBIMOUPLOMJU-UHFFFAOYSA-N
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Description

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, also known as 3-FAAH-Cl, is an organofluorine compound that has been studied for its potential applications in medicinal chemistry, as a synthetic intermediate, and as a chiral catalyst. This compound is a derivative of azetidine, an organic ring structure consisting of three carbon atoms and one nitrogen atom. 3-FAAH-Cl has been used as a reagent in organic synthesis, and its reactivity has been studied in detail. It has also been studied for its potential use in medicinal chemistry, as a synthetic intermediate, and as a chiral catalyst.

Scientific Research Applications

Synthesis and nicotinic acetylcholine receptor binding properties

The compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a fluoro derivative related to 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, has been identified as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promise for positron emission tomography (PET) imaging of central nAChRs, offering insights into synaptic neurotransmission and potential diagnostic applications in neurological disorders (Doll et al., 1999).

Antibacterial properties of azetidinylquinolones

Azetidinylquinolones, which share structural similarities with 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, have demonstrated significant antibacterial activity. The synthesis and evaluation of these compounds, including their stereoisomers, have contributed to understanding the role of chirality in antibacterial potency and efficacy, highlighting the potential of such structures in developing new antibacterial agents (Frigola et al., 1995).

Development of neurokinin-1 receptor antagonists

Analogues structurally related to 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride have been explored for their potential as neurokinin-1 receptor antagonists. These compounds, characterized by water solubility and oral activity, may hold therapeutic potential for conditions such as emesis and depression, underscoring the versatility of the azetidine scaffold in medicinal chemistry (Harrison et al., 2001).

Synthesis of heteroaryloxetanes and heteroarylazetidines

The Minisci reaction has been utilized to introduce oxetane and azetidine groups into heteroaromatic bases, demonstrating the synthetic utility of azetidine derivatives in drug discovery. This approach has been applied to molecules with significant pharmacological interest, highlighting the role of azetidine and related structures in the synthesis of complex therapeutic agents (Duncton et al., 2009).

properties

IUPAC Name

3-fluoro-3-(oxan-2-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-12-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYBIMOUPLOMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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